(2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran

Clofarabine Synthesis Yield Improvement Protecting Group Orthogonality

(2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran (CAS 80765-80-6) is a critical chiral fluorinated arabinofuranose building block, classified as phenylmethyl 2-deoxy-2-fluoro-3,5-bis-O-(phenylmethyl)-alpha-D-arabinofuranoside. This compound is a key intermediate specifically in the synthesis of the FDA-approved antineoplastic agent clofarabine, where its defined stereochemistry (2S,3S,4R,5R) and tri-benzyl protection are essential for enabling a high-yield, stereoselective coupling with the purine base.

Molecular Formula C26H27FO4
Molecular Weight 422.5 g/mol
Cat. No. B12108949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran
Molecular FormulaC26H27FO4
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C(O2)OCC3=CC=CC=C3)F)OCC4=CC=CC=C4
InChIInChI=1S/C26H27FO4/c27-24-25(29-17-21-12-6-2-7-13-21)23(19-28-16-20-10-4-1-5-11-20)31-26(24)30-18-22-14-8-3-9-15-22/h1-15,23-26H,16-19H2
InChIKeyQHATWYOTYPLTII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran is a Strategic Procurement Target for Nucleoside Synthesis


(2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran (CAS 80765-80-6) is a critical chiral fluorinated arabinofuranose building block, classified as phenylmethyl 2-deoxy-2-fluoro-3,5-bis-O-(phenylmethyl)-alpha-D-arabinofuranoside . This compound is a key intermediate specifically in the synthesis of the FDA-approved antineoplastic agent clofarabine, where its defined stereochemistry (2S,3S,4R,5R) and tri-benzyl protection are essential for enabling a high-yield, stereoselective coupling with the purine base [1]. Its status as a direct precursor to a commercially significant active pharmaceutical ingredient (API) makes its procurement a strategic decision for any lab or manufacturer engaged in the clofarabine supply chain.

Procurement Risk: Why Generic Fluoro-Arabinofuranose Intermediates Cannot Replace (2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran


Substituting this compound with a generic or differently protected 2-fluoro-arabinofuranose intermediate (e.g., the common 3,5-di-O-benzoyl analog) introduces significant risk of process failure [1]. The benzoyl-protected congener is not orthogonal to ester-labile reaction conditions and is documented to lead to an overall yield of just 42% for the critical coupling step, coupled with the formation of problematic α-anomer impurities [1]. In contrast, the specific benzyl ether protection on this compound is stable to the basic and nucleophilic conditions required for bromination and subsequent glycosylation, a property that is structurally locked-in and cannot be assumed for other protecting group analogs without rigorous re-validation [1].

Quantitative Differentiation of (2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran from Its Closest Analogs


Clofarabine Coupling Yield: Benzyl-Protected Intermediate vs. Benzoyl-Protected Comparator

In the pivotal coupling step to form the clofarabine scaffold, the use of the benzoyl-protected analog (3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoroarabinofuranosyl bromide) resulted in a reported purified yield of only 42% and produced an anomeric mixture [1]. The patent explicitly details that this low yield and poor anomeric control was a key problem in the prior art, which was solved by using the benzyl-protected intermediates of the same invention class as the target compound, achieving 'high yields and purity' with reduced α-anomer formation [1].

Clofarabine Synthesis Yield Improvement Protecting Group Orthogonality

Anomeric Purity Control in Final API: Enabled by the Target Compound's α-Configuration

The stereochemical integrity of the target compound's α-D-arabinofuranoside configuration is the molecular foundation for the high anomeric purity of the final clofarabine drug substance. A published clofarabine process report demonstrates that by using this class of benzyl-protected α-intermediate, the final API can be crystallized to contain less than 0.1% of the undesired α-anomer [1]. This level of purity control is a direct consequence of the defined α-anomeric starting material, which undergoes a stereospecific SN2 displacement to give the pharmacologically active β-nucleoside [2].

Clofarabine Drug Substance Anomeric Purity Stereoselective Synthesis

Protecting Group Orthogonality: Benzyl Ether Stability vs. Benzoyl Ester Lability

Unlike the common benzoyl ester protecting groups, the benzyl ethers in the target compound are stable to the basic and nucleophilic conditions required for fluorosugar activation and coupling [1]. This orthogonal stability profile prevents premature deprotection and decomposition pathways that plague the benzoyl-protected alternatives, which are documented to be of 'low stability' and 'difficult to produce' [2]. The stability advantage is a direct result of the ether (C-O-C) linkage versus the ester (O-C=O) linkage, making benzyl ethers inherently more resilient to process conditions that would hydrolyze benzoyl esters [1].

Deprotection Chemistry Structural Integrity Process Robustness

High-Value Application Scenarios for (2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran Informed by Quantitative Evidence


Cost-Optimized, High-Yield Manufacturing of Clofarabine API

This compound is the first choice for any generic pharmaceutical company seeking to establish a commercially viable, high-margin clofarabine manufacturing process. The direct evidence of a significant yield improvement over the 42% baseline from the benzoyl-protected pathway makes this a low-risk, high-return investment for process development, directly impacting the cost per kilogram of the final API.

Production of High-Purity Clofarabine for Stringent Regulatory Markets

For manufacturers targeting highly regulated markets (US, EU, Japan), the ability of this intermediate to consistently deliver final drug substance with <0.1% alpha-anomer impurity is a critical advantage . This pre-validated purity profile simplifies regulatory filing and reduces the risk of costly batch rejections.

Synthesis of Novel 2'-Fluoro-2'-Deoxy-Arabinofuranosyl Nucleosides in Academic or Biotech Research

In a discovery setting, this building block's defined α-configuration and orthogonal benzyl protection provide a reliable platform for generating libraries of novel 2'-fluorinated nucleoside analogs for antiviral or anticancer screening. The high purity (98% ) ensures that initial biological activity is not confounded by undefined impurities, accelerating the hit-to-lead process.

Quote Request

Request a Quote for (2S,3S,4R,5R)-2,4-Bis(benzyloxy)-5-((benzyloxy)methyl)-3-fluorotetrahydrofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.